Boc-3-(2-quinolyl)-DL-alanine
Overview
Description
“Boc-3-(2-quinolyl)-DL-alanine” is a chemical compound with the CAS Number 170157-64-9 . It has a molecular weight of 316.36 and its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-quinolinyl)propanoic acid . It appears as an off-white powder .
Molecular Structure Analysis
The InChI code for “Boc-3-(2-quinolyl)-DL-alanine” is 1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Boc-3-(2-quinolyl)-DL-alanine” has a melting point range of 147 - 151 °C . It is recommended to be stored at temperatures between 0 - 8°C .Scientific Research Applications
Fluorescent Chemosensors
The synthesis of N-Boc-3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine methyl ester and its derivatives has demonstrated their utility in peptide chemistry, particularly as specific fluoroionophores for metal ion detection such as Ni(II), highlighting their potential in biochemical sensing and environmental monitoring (Milewska et al., 2005).
Polymer Science
Boc-L-alanine methacryloyloxyethyl ester and related compounds have been polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization, resulting in well-defined amino acid-based polymers. These materials exhibit controlled molecular weight and narrow molecular weight distribution, useful for drug delivery systems and as materials with specific biochemical interactions (Kumar et al., 2012).
Bioactive Foldameric Structures
Research into α,β2,3-Disteroisomeric foldamers incorporating β2,3-amino acids suggests their application in developing proteolytically stable bioactive structures. These foldamers can form antiparallel β-sheet structures, potentially useful for modulating protein-protein interactions in therapeutic contexts (Bucci et al., 2019).
Metal Ion Detection
A novel aromatic amino acid derivative, synthesized for chemosensing applications, has shown effectiveness in detecting Zn(II) and rare-earth metal ions like Eu(III) and Tb(III). This research underscores the role of Boc-3-(2-quinolyl)-DL-alanine derivatives in developing sensitive detectors for specific metal ions, which is crucial for environmental monitoring and industrial processes (Guzow et al., 2004).
Drug Delivery and Gene Transfer
The design of side-chain amino-acid-based block copolymers demonstrates their potential in drug delivery and gene transfer. These materials, incorporating natural chiral amino acids like l-phenylalanine and l-alanine, can form self-assembled micellar structures capable of encapsulating therapeutic agents, offering a versatile platform for biomedical applications (Kumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403891 | |
Record name | Boc-3-(2-quinolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(2-quinolyl)-DL-alanine | |
CAS RN |
401813-49-8 | |
Record name | Boc-3-(2-quinolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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